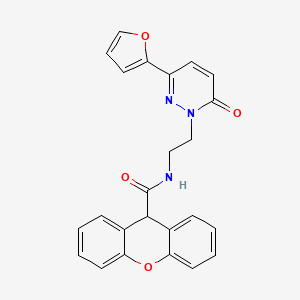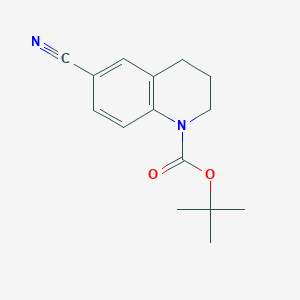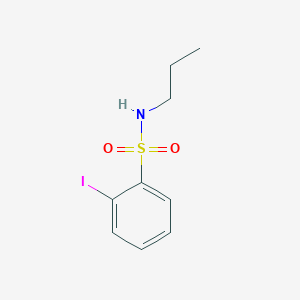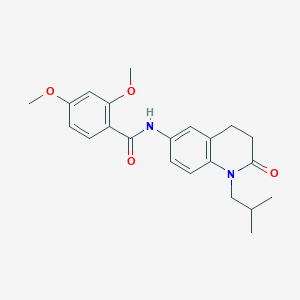![molecular formula C27H31N5O9 B2715996 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate CAS No. 1351650-51-5](/img/structure/B2715996.png)
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole moiety, a piperazine ring, and a dihydroquinoline structure, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole derivative, followed by the introduction of the piperazine ring through nucleophilic substitution. The final step involves the formation of the dihydroquinoline structure under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzimidazole and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperature, pH, and solvent choice to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or piperazine rings.
Applications De Recherche Scientifique
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone
- 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- 4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine
Uniqueness
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate is unique due to its combination of benzimidazole, piperazine, and dihydroquinoline structures
Propriétés
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O.2C2H2O4/c29-23(28-11-5-7-18-6-1-4-10-21(18)28)17-27-14-12-26(13-15-27)16-22-24-19-8-2-3-9-20(19)25-22;2*3-1(4)2(5)6/h1-4,6,8-10H,5,7,11-17H2,(H,24,25);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVWCMVCUXGDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CCN(CC3)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile](/img/structure/B2715918.png)
![[6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2715919.png)

![6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B2715924.png)
![(NZ)-4-chloro-N-oxido-N-[(thiophen-2-yl)methylidene]anilinium](/img/structure/B2715928.png)

![(E)-4-(Dimethylamino)-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2715931.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/new.no-structure.jpg)
![2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2715934.png)
![N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2715935.png)

